- (Phenylamino)pyrimidine derivatives as protein kinases inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid)

945749-71-3 structure
Nome del prodotto:4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
Numero CAS:945749-71-3
MF:C21H20N4O3
MW:376.408504486084
MDL:MFCD18207174
CID:835526
PubChem ID:57990820
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid
- 4-(2-{[4-(4-Morpholinyl)phenyl]amino}-4-pyrimidinyl)benzoic acid
- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
- VYXONEXRZMHYRY-UHFFFAOYSA-N
- BCP24121
- 4-(2-(4-(morpholino)phenylamino)pyrimidin-4-yl)benzoic acid
- 4-[2-[[4-(4-Morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoic acid (ACI)
- 4-[2-(4-Morpholinophenylamino)pyrimidin-4-yl]benzoic acid
- Momelotinib metabolite M19
- 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoicacid
- TV28NF837I
- AKOS030525443
- SCHEMBL2865873
- DB-348522
- 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoic acid
- 945749-71-3
- Benzoic acid, 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)-
- UNII-TV28NF837I
- CS-14283
- VMB74971
- CS-M0412
- 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid
- 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid
-
- MDL: MFCD18207174
- Inchi: 1S/C21H20N4O3/c26-20(27)16-3-1-15(2-4-16)19-9-10-22-21(24-19)23-17-5-7-18(8-6-17)25-11-13-28-14-12-25/h1-10H,11-14H2,(H,26,27)(H,22,23,24)
- Chiave InChI: VYXONEXRZMHYRY-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(C2C=CN=C(NC3C=CC(N4CCOCC4)=CC=3)N=2)=CC=1)O
Proprietà calcolate
- Massa esatta: 376.15354051g/mol
- Massa monoisotopica: 376.15354051g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 498
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 87.6
- XLogP3: 3
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159937-1g |
4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 95%+ | 1g |
$1043 | 2024-07-19 | |
eNovation Chemicals LLC | D767840-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 1g |
$975 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058798-1g |
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 1g |
¥9723.00 | 2024-04-24 | |
A2B Chem LLC | AI67973-100mg |
4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 100mg |
$335.00 | 2024-07-18 | |
1PlusChem | 1P00IMCL-100mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 100mg |
$298.00 | 2024-04-19 | |
1PlusChem | 1P00IMCL-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98% | 1g |
$975.00 | 2024-04-19 | |
eNovation Chemicals LLC | D767840-1g |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 1g |
$975 | 2025-02-28 | |
eNovation Chemicals LLC | D767840-250mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 250mg |
$500 | 2025-02-19 | |
eNovation Chemicals LLC | D767840-250mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 98+% | 250mg |
$500 | 2024-06-06 | |
ChemScence | CS-M0412-100mg |
4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid |
945749-71-3 | 100mg |
$242.0 | 2022-04-26 |
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Phenyl amino pyrimidine compounds and uses thereof, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; rt → 65 °C; 2 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Riferimento
- Preparation method of JAK inhibitor momelotinib for treating tumor, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, reflux
Riferimento
- Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC) Dual Inhibitors as a Novel Strategy for the Combinational Treatment of Leukemia and Invasive Fungal InfectionsJournal of Medicinal Chemistry, 2018, 61(14), 6056-6074,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Treatment of JAK2-mediated conditions such as anemia using N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide [CYT387] or a related compound, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
Riferimento
- New and Practical Synthesis of MomelotinibJournal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, 85 °C
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Preparation method for JAK inhibitor momelotinib, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 12 h, 80 °C
1.2 Solvents: 1-Butanol ; 30 min, 180 °C
1.2 Solvents: 1-Butanol ; 30 min, 180 °C
Riferimento
- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
Riferimento
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, reflux
Riferimento
- Solid forms of momelotinib salts and improved processes for the preparation of momelotinib, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, < 40 °C
Riferimento
- Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic NitrilesOrganic Letters, 2021, 23(15), 5664-5668,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- New and convergent synthesis of Momelotinib dihydrochlorideHeterocycles, 2018, 96(9), 1638-1643,
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Treatment of jak2-mediated conditions, United States, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Multiple myeloma treatment, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt → 65 °C; 2 h, 65 °C
Riferimento
- Deuterated (phenylamino)pyrimidine compounds as JAK kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 100 °C; 100 °C → rt
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Lithium hydroxide Solvents: Water ; pH 6
Riferimento
- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ; 24 h, rt → reflux
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Lithium hydroxide Solvents: Acetone , Water ; 2 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Riferimento
- A novel and efficient synthesis of momelotinibJournal of Chemical Research, 2016, 40(8), 511-513,
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Raw materials
- 2,4-Dichloropyrimidine
- 4-(morpholin-4-yl)aniline
- Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate
- 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzonitrile
- N-[4-(morpholin-4-yl)phenyl]guanidine
- 4-(dihydroxyboranyl)benzoic acid
- 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester
- Benzoic acid, 4-[3-(dimethylamino)-1-oxo-2-propenyl]-, methyl ester
- Benzoic acid, 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, methyl ester
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Preparation Products
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid Letteratura correlata
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
945749-71-3 (4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid) Prodotti correlati
- 2248185-20-6((2S)-2-(2,3-Difluorophenyl)propan-1-ol)
- 1487361-64-7(Methyl 6-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate)
- 2228350-56-7(tert-butyl N-5-(3-hydroxypropyl)pyrimidin-2-ylcarbamate)
- 838881-24-6(8-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1261745-12-3(4-(Difluoromethoxy)-2-fluoro-2'-(trifluoromethyl)biphenyl)
- 1207028-93-0(6-(4-fluorophenyl)-3-(2-oxo-2-phenylethyl)-3,4-dihydropyrimidin-4-one)
- 1805608-27-8(4-(Difluoromethyl)-2-iodo-5-methylpyridine-3-sulfonyl chloride)
- 2229382-73-2(5-(2-ethoxyphenyl)-1,3-oxazol-2-amine)
- 1417797-58-0(Ethyl 4-(2-thiazolyl)-4-oxobutyrate)
- 1428233-42-4(2-Amino-5-benzyl-5,6-dihydro-4h-thieno2,3-cpyrrole-3-carbonitrile)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
